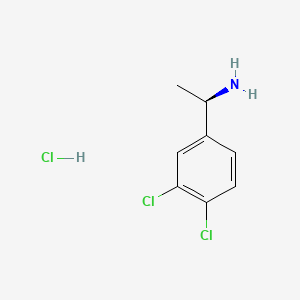

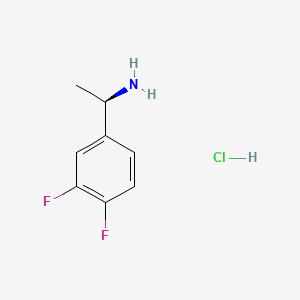

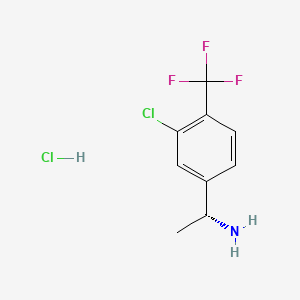

(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine

Übersicht

Beschreibung

“®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine” is a chemical compound. It is a white to yellow solid . The compound has a molecular weight of 463.57 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a process for the preparation of amorphous ®-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine has been reported . This method involves Suzuki coupling reactions .

Molecular Structure Analysis

The InChI code for a similar compound, “®-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride”, is "1S/C19H22BCl2FN2O3.ClH/c1-10(15-12(21)6-7-13(23)16(15)22)26-14-8-11(9-25-17(14)24)20-27-18(2,3)19(4,5)28-20;/h6-10H,1-5H3,(H2,24,25);1H/t10-;/m1./s1" .

Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The specific rotation value is between -64.0 to -70.0 degrees (C=1, CHCL3) .

Wissenschaftliche Forschungsanwendungen

Reactions and Substitutions : Studies have investigated reactions of bromopyridines substituted at the 6-position, including transformations into 2-amino derivatives and cine-substitutions producing 4-amino derivatives. This research is crucial for understanding the reactivity and potential applications of similar compounds like "(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine" (J. Streef & H. J. Hertog, 2010).

Inhibition Properties : The compound "8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene" was identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), and its enantiomers have been synthesized for further study. This indicates the potential of related compounds in pharmacological applications (Shuguang Yin et al., 2013).

Antioxidant Mechanisms : Research into the antioxidant mechanism of nitroxides, specifically TEMPO, reveals its ability to scavenge glutathionyl radicals. This might hint at similar antioxidant properties or mechanisms in related nitropyridine compounds (Hui Yu et al., 2015).

Herbicidal Activity : Studies on novel phenoxypyridines with a 1,3,4-oxadiazole ring show moderate to high herbicidal activity, indicating the potential agricultural applications of related compounds (H. Tajik & A. Dadras, 2011).

Optical and Hypoglycemic Properties : Synthesis of ethoxycarbonyl(cyano)-β-carbolines from azidopyridines and their optical and hypoglycemic properties suggest the potential of similar compounds in medical applications, particularly in treating diabetes (Viktoriya А. Proshchenkova et al., 2021).

Fluorescent Probes : The development of metal-free, reductant-resistant fluorescent probes for nitroxyl in living cells underlines the importance of related compounds in biological imaging and cellular studies (K. Kawai et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

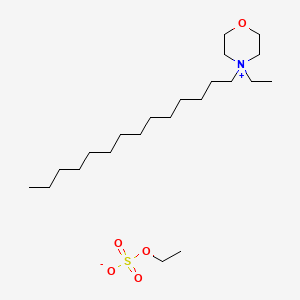

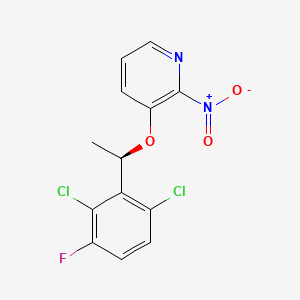

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDOUCIQKWTGJY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678511 | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine | |

CAS RN |

877397-70-1 | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.